N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide
Overview
Description
N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a benzoxazine ring fused with a chlorophenyl group, making it a subject of interest for researchers due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide typically involves the condensation of 4-chloroaniline with 2-chloroacetyl chloride, followed by cyclization with salicylic acid derivatives. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, under reflux conditions. The intermediate product is then subjected to further cyclization and acylation to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Oxidized benzoxazine derivatives.
Reduction: Hydroxylated benzoxazine derivatives.
Substitution: Substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and kinases. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Preclinical studies have shown promising results in various disease models.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the context of its therapeutic applications, the compound may exert its effects by interfering with signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide can be compared with other benzoxazine derivatives and chlorophenyl compounds:
Similar Compounds:
Uniqueness: The presence of the chlorophenyl group and the benzoxazine ring in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWGRARZTAUAQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.